Mal-amido-PEG4-NHS

Catalog No.
S534412
CAS No.
756525-99-2
M.F
C22H31N3O11
M. Wt
513.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-amido-PEG4-NHS

CAS Number

756525-99-2

Product Name

Mal-amido-PEG4-NHS

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C22H31N3O11

Molecular Weight

513.5

InChI

InChI=1S/C22H31N3O11/c26-17(5-8-24-18(27)1-2-19(24)28)23-7-10-33-12-14-35-16-15-34-13-11-32-9-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26)

InChI Key

XSRYGQJQNPJNKZ-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Solubility

Soluble in DMSO

Synonyms

Mal-amido-PEG4-NHS

Description

The exact mass of the compound Mal-amido-PEG4-NHS is 513.1959 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mal-amido-PEG4-NHS is a specialized chemical compound that features a polyethylene glycol (PEG) backbone with a maleimide group and an N-hydroxysuccinimide (NHS) ester. This compound is recognized for its utility in bioconjugation, allowing for the formation of stable covalent bonds with biomolecules, particularly those containing thiol or amine groups. The presence of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications. The molecular formula for Mal-amido-PEG4-NHS is C22H31N3O11, and it has a molecular weight of approximately 513.5 g/mol .

  • Substitution Reactions: The NHS ester can react with primary amines to form stable amide bonds, which are crucial for linking proteins or peptides to other molecules.
  • Addition Reactions: The maleimide group reacts specifically with thiol groups in a Michael addition reaction, forming stable thioether bonds. This specificity allows for targeted conjugation in complex biological systems .

Reaction Conditions

  • Amide Bond Formation: Typically occurs under mild conditions (pH 7-8) with primary amines.
  • Thioether Bond Formation: Takes place at neutral to slightly basic pH conditions, facilitating the reaction between maleimide and thiol groups .

Mal-amido-PEG4-NHS exhibits significant biological activity due to its ability to facilitate bioconjugation processes. It is particularly valuable in the development of antibody-drug conjugates (ADCs) and other therapeutic agents aimed at targeted cancer therapy. The compound's ability to form stable linkages with biomolecules enhances the efficacy and specificity of drug delivery systems. Additionally, its application extends to protein labeling and modification, enabling researchers to study protein interactions and functions more effectively .

The synthesis of Mal-amido-PEG4-NHS typically involves several steps:

  • Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting it with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC), resulting in PEG-NHS ester.
  • Coupling with Maleimide: The activated PEG-NHS ester is then reacted with maleimide under controlled conditions to yield Mal-amido-PEG4-NHS.
  • Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve high purity levels .

Mal-amido-PEG4-NHS has diverse applications across various fields:

  • Bioconjugation: Used extensively for attaching proteins, peptides, and other biomolecules.
  • Drug Delivery Systems: Integral in developing targeted therapies, particularly in oncology.
  • Nanotechnology: Employed in the synthesis of nanoparticles for drug delivery and imaging applications.
  • Research Tools: Utilized in protein labeling and modification studies .

Interaction studies involving Mal-amido-PEG4-NHS primarily focus on its reactivity with thiol-containing molecules and primary amines. These studies help elucidate the efficiency and stability of conjugation reactions, which are critical for optimizing drug delivery systems and understanding biomolecular interactions. By analyzing these interactions, researchers can better design compounds that achieve desired therapeutic outcomes while minimizing off-target effects .

Mal-amido-PEG4-NHS can be compared with several similar compounds, highlighting its unique properties:

Compound NameStructure/FeaturesUnique Characteristics
N-Mal-N-bis(PEG2-NHS ester)Shorter PEG chainLess hydrophilic; limited solubility compared to Mal-amido-PEG4-NHS
N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester)Contains an additional carbonyl groupDifferent reactivity; may alter solubility properties
Mal-NH-PEG4-NHSSimilar structure but less branchedSlightly different reactivity profile due to structural variations

The uniqueness of Mal-amido-PEG4-NHS lies in its branched structure combined with two terminal NHS esters, which enhance its reactivity and versatility for bioconjugation applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.1

Exact Mass

513.1959

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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